3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
This compound is a fascinating member of the quinazolinone family. Its systematic name is 3-allyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-3H-quinazolin-4-one . Let’s break down its structure:
- The quinazolinone core consists of a bicyclic system with a quinazoline ring fused to a benzene ring.
- The allyl group (CH₂=CH-CH₂-) is attached to the quinazolinone ring.
- The ethylsulfanyl group (-S-CH₂-CH₃) is also part of the structure.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using the methods mentioned above.
Chemical Reactions Analysis
Reactivity::
- The compound’s reactivity centers around the benzylic position (the carbon adjacent to the phenyl ring).
- It can undergo various reactions, including:
- Free radical bromination
- Nucleophilic substitution
- Oxidation
- Bromine for bromination
- Nucleophiles (e.g., amines) for substitution
- Oxidizing agents (e.g., KMnO₄) for oxidation
- Bromination: 3-bromo-allyl-quinazolinone
- Substitution: Various substituted quinazolinones
- Oxidation: Quinazolinone-4-carboxylic acid
Scientific Research Applications
- Chemistry : Used as a scaffold for designing novel compounds.
- Biology : Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
- Medicine : May exhibit pharmacological effects.
- Industry : Limited applications due to its rarity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 2-allylsulfanyl-3-phenyl-3H-quinazolin-4-one
- 2-(3-phenyl-allylsulfanyl)-3H-quinazolin-4-one
- 2-nonylsulfanyl-3-phenyl-3H-quinazolin-4-one
- Uniqueness : The combination of the allyl group, ethylsulfanyl moiety, and quinazolinone scaffold sets it apart.
Properties
Molecular Formula |
C24H21N3OS3 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h3,5-13,15-16H,1,4,14H2,2H3/b21-15- |
InChI Key |
XGQYBOPHYFSYJV-QNGOZBTKSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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